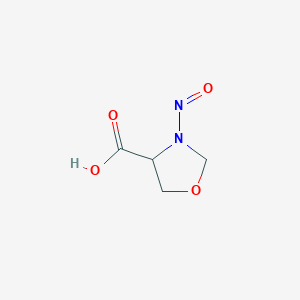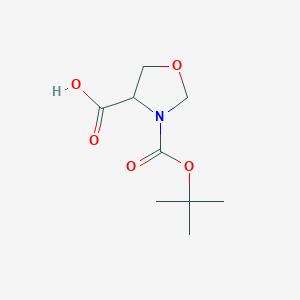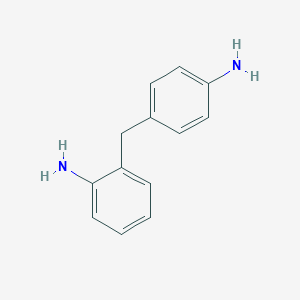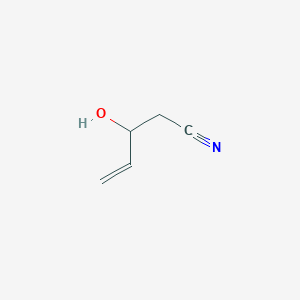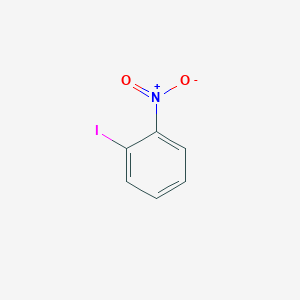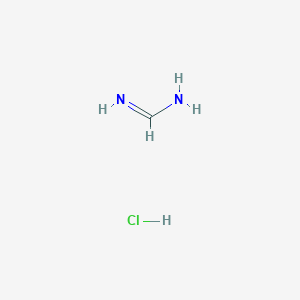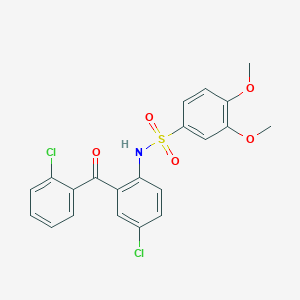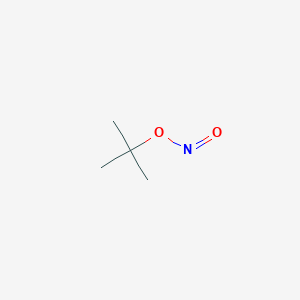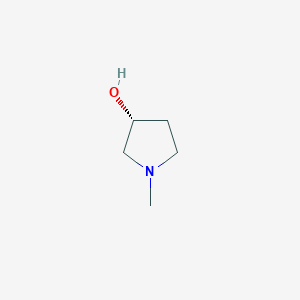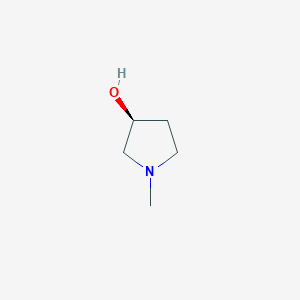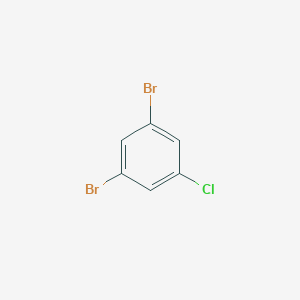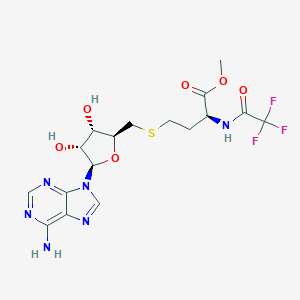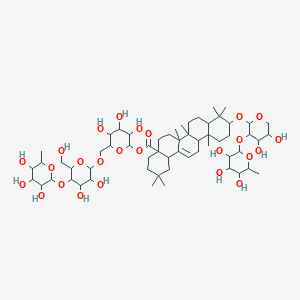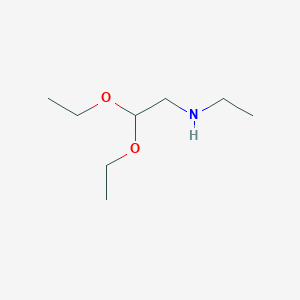
2-氟-3-(三氟甲基)吡啶
描述
2-Fluoro-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms.
科学研究应用
2-Fluoro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: It is explored as a potential pharmaceutical intermediate, particularly in the development of drugs that target specific molecular pathways.
作用机制
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are key structural motifs in active agrochemical and pharmaceutical ingredients .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Result of Action
It’s known that trifluoromethylpyridines have been used in the development of several crop-protection products and pharmaceuticals .
生化分析
Biochemical Properties
2-Fluoro-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, potentially leading to enzyme inhibition or activation. For instance, 2-Fluoro-3-(trifluoromethyl)pyridine has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can alter the enzyme’s activity, affecting the overall metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 2-Fluoro-3-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Fluoro-3-(trifluoromethyl)pyridine has been observed to affect the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation, apoptosis, and metabolism . By interacting with key proteins in this pathway, the compound can alter cellular responses, leading to changes in cell growth and survival.
Molecular Mechanism
At the molecular level, 2-Fluoro-3-(trifluoromethyl)pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. The compound’s fluorine atoms can form strong interactions with specific amino acid residues, leading to changes in the conformation and activity of the target proteins. Additionally, 2-Fluoro-3-(trifluoromethyl)pyridine can act as an enzyme inhibitor by occupying the active site and preventing substrate binding . This inhibition can result in altered metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-(trifluoromethyl)pyridine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to 2-Fluoro-3-(trifluoromethyl)pyridine can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, 2-Fluoro-3-(trifluoromethyl)pyridine can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological responses.
Metabolic Pathways
2-Fluoro-3-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups to the molecule, making it more water-soluble and easier to excrete . This metabolic process can affect the levels of other metabolites and influence overall metabolic flux within the cell.
Transport and Distribution
Within cells and tissues, 2-Fluoro-3-(trifluoromethyl)pyridine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of 2-Fluoro-3-(trifluoromethyl)pyridine can affect its bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 2-Fluoro-3-(trifluoromethyl)pyridine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Fluoro-3-(trifluoromethyl)pyridine may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine, which can then be further modified to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of 2-Fluoro-3-(trifluoromethyl)pyridine often involves large-scale fluorination processes. These processes typically use transition metal-based catalysts and high temperatures to achieve efficient fluorination. For example, the vapor-phase fluorination of pyridine derivatives using aluminum fluoride and copper fluoride at temperatures between 450-500°C can produce a mixture of fluorinated pyridines .
化学反应分析
Types of Reactions
2-Fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Fluoro-3-(trifluoromethyl)pyridine include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Fluoro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to its isomers and other fluorinated pyridines .
属性
IUPAC Name |
2-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAQOVYPSZIDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382564 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65753-52-8 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65753-52-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


